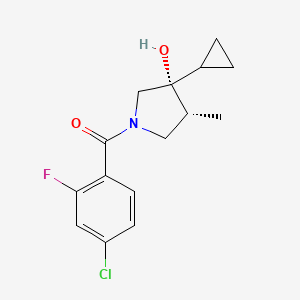![molecular formula C20H23N3O3 B5551817 1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)
1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including reactions that introduce or modify functional groups, and the use of catalysts to facilitate these transformations. For molecules related to "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine," synthesis strategies might include ring closure reactions, functional group interconversions, and the use of protective groups to control reactivity. For example, a related compound was synthesized through a reaction involving a benzofuran derivative, highlighting the relevance of such structures in synthetic chemistry (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
The molecular structure of a compound is pivotal in determining its physical and chemical properties. Techniques such as X-ray diffraction and spectral analyses are commonly employed to elucidate structures. For instance, X-ray diffraction was used to confirm the structure of a newly synthesized heterocycle with similarities to the target compound, providing insights into its molecular geometry and electron distribution (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
The reactivity of a compound can be influenced by its functional groups and molecular structure. Chemical reactions involving "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine" could involve nucleophilic attacks, electrophilic additions, or other mechanisms depending on the reactive sites. Research on related compounds, such as the preparation of novel pyrazole derivatives, sheds light on the types of chemical transformations that might be applicable (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for its practical applications. These properties are often determined through empirical studies and can be influenced by molecular symmetry, intermolecular forces, and the presence of functional groups. For compounds within the same class, studies such as crystal and molecular structure analyses provide valuable data for understanding these properties (Richter et al., 2023).
Chemical Properties Analysis
A compound’s chemical properties are determined by its reactivity with other substances, stability under various conditions, and the potential for undergoing chemical transformations. Investigating the synthesis and evaluation of related compounds offers insights into the chemical behavior and potential applications of "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine." For example, the study of benzofuran derivatives as CYP19 inhibitors reveals the impact of molecular modifications on chemical properties and biological activity (Saberi et al., 2006).
科学的研究の応用
Novel Sigma Receptor Ligands
A comprehensive study by Maier and Wünsch (2002) explored spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], focusing on their synthesis and affinity for σ1- and σ2-receptors through radioligand binding assays. The research highlighted systematic variations in the substituent at the nitrogen atom, the group X in position 3, and the oxygen heterocycle's ring size. These compounds demonstrated a significant affinity for σ1-receptors, indicating potential applications in understanding receptor functions and developing targeted therapies Maier & Wünsch, 2002.
Mixed Ligand fac-tricarbonyl Complexes
Mundwiler et al. (2004) introduced a new [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, leading to the development of mixed ligand fac-tricarbonyl complexes. This innovative approach facilitates the labeling of bioactive molecules containing a monodentate or a bidentate donor site, potentially expanding the utility of radiolabeled compounds in medical imaging and diagnostics Mundwiler et al., 2004.
Anti-Alzheimer's Activity
Gupta et al. (2020) synthesized and evaluated a series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, highlighting the potential of structurally similar compounds in the management of Alzheimer's disease. Their research offers insights into the development of new therapeutic agents for Alzheimer's disease, emphasizing the significance of structural modifications in enhancing biological activity Gupta et al., 2020.
将来の方向性
特性
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-16-5-4-15(25-3)12-17(16)26-18(13)20(24)23-9-6-14(7-10-23)19-21-8-11-22(19)2/h4-5,8,11-12,14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUYYGIODPZWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC(CC3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)


![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)

